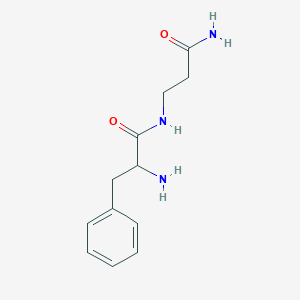
2-Amino-N-(2-Carbamoylethyl)-3-phenylpropanamid
Übersicht
Beschreibung
2-amino-N-(2-carbamoylethyl)-3-phenylpropanamide, commonly referred to as 2-amino-3-phenylpropanamide (2-APPA), is a small molecule with a wide range of applications in scientific research. It is a derivative of the amino acid phenylalanine, which is found in many proteins and provides a range of physiological benefits. 2-APPA has been used in a variety of research fields, including biochemistry, pharmacology, and biotechnology. Its unique properties make it a valuable tool for scientists and researchers in the laboratory.
Wissenschaftliche Forschungsanwendungen
Krebstherapie
Die Verbindung wurde auf ihr Potenzial für die Krebstherapie untersucht, insbesondere als dualer Bcr-Abl/HDAC-Inhibitor. Diese duale inhibitorische Aktivität könnte additive und synergistische Effekte in der Krebstherapie bieten und so die Grundlage für neue Krebsmedikamente schaffen .
Antimicrobial und Antikrebs-Resistenz
Die Forschung konzentriert sich auf die Bekämpfung der Arzneimittelresistenz von Krankheitserregern und Krebszellen durch die pharmakologischen Aktivitäten neu synthetisierter Derivate der Verbindung. Diese Bemühungen zielen darauf ab, das wachsende Problem der antimikrobiellen und Antikrebs-Arzneimittelresistenz zu bekämpfen .
Entzündungszustände
Die Anwendungsmöglichkeiten der Verbindung erstrecken sich auf Entzündungszustände, wo die wissenschaftliche Forschung nach nützlichen Therapien zur Behandlung solcher Krankheiten sucht .
Verbesserung des pharmakologischen Profils
Es wird ständig daran geforscht, das pharmakologische Profil von Verbindungen wie 2-Amino-N-(2-Carbamoylethyl)-3-phenylpropanamid durch chemische Synthese und Molekülmodellierung zu verbessern, was zu verstärkten therapeutischen Wirkungen führen könnte .
Kinase-Inhibition
Die Verbindung wurde mit Kinase-Inhibition in Verbindung gebracht, einem wichtigen Forschungsgebiet bei der Entwicklung von Behandlungen für verschiedene Krankheiten, einschließlich Krebs .
Wirkmechanismus
Target of Action
The primary targets of 2-amino-N-(2-carbamoylethyl)-3-phenylpropanamide are Bcr-Abl and HDAC1 . Bcr-Abl is a fusion protein with tyrosine kinase activity, which plays a crucial role in the pathogenesis of chronic myeloid leukemia. HDAC1, or Histone Deacetylase 1, is an enzyme that removes acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly.
Mode of Action
2-amino-N-(2-carbamoylethyl)-3-phenylpropanamide acts as a dual inhibitor, showing inhibitory activity against both Bcr-Abl and HDAC1 . By inhibiting these targets, the compound can disrupt their normal functions and lead to changes in cellular processes.
Biochemical Pathways
The inhibition of Bcr-Abl and HDAC1 by 2-amino-N-(2-carbamoylethyl)-3-phenylpropanamide affects multiple biochemical pathways. The inhibition of Bcr-Abl can disrupt the tyrosine kinase pathway, leading to the suppression of cell proliferation. The inhibition of HDAC1 can lead to an increase in the acetylation of histones, resulting in the loosening of the DNA structure and changes in gene expression .
Result of Action
The inhibition of Bcr-Abl and HDAC1 by 2-amino-N-(2-carbamoylethyl)-3-phenylpropanamide can lead to potent antiproliferative activities against certain cancer cell lines. For example, it has been shown to have potent antiproliferative activities against the human leukemia cell line K562 and the prostate cancer cell line DU145 .
Eigenschaften
IUPAC Name |
2-amino-N-(3-amino-3-oxopropyl)-3-phenylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c13-10(8-9-4-2-1-3-5-9)12(17)15-7-6-11(14)16/h1-5,10H,6-8,13H2,(H2,14,16)(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUHUJHCYLOSVFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NCCC(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]cyclopentan-1-amine](/img/structure/B1518178.png)
![3-[(3-Bromophenyl)methyl]-5-(chloromethyl)-1,2,4-oxadiazole](/img/structure/B1518179.png)





![(R)-methyl 1-isopropyl-7-(methylsulfonyl)-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B1518202.png)

![3-[9-(3-Bromophenyl)carbazol-3-yl]-9-phenylcarbazole](/img/structure/B1518205.png)
![(1S,1aS,6bR)-ethyl 5-((7-oxo-5,6,7,8-tetrahydro-1,8-naphthyridin-4-yl)oxy)-1a,6b-dihydro-1H-cyclopropa[b]benzofuran-1-carboxylate](/img/structure/B1518208.png)
![N-[1,1'-biphenyl]-4-yl-9-phenyl-9H-carbazol-2-amine](/img/structure/B1518211.png)
